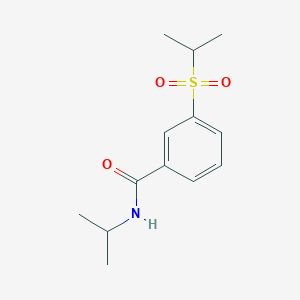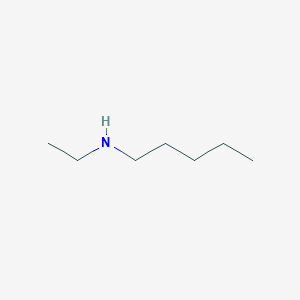
Samarium;2,2,6,6-tetramethylheptane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is a compound involving the element Samarium and the organic compound 2,2,6,6-tetramethylheptane-3,5-dione . The latter is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . It is a stable, anhydrous reagent that undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts .
Synthesis Analysis
In the copper salt catalyzed ether formation from aryl bromides or iodides and phenols, 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) was found to greatly accelerate the ordinarily difficult reaction, making it occur under more moderate temperatures and reaction times .Molecular Structure Analysis
The linear formula of 2,2,6,6-tetramethylheptane-3,5-dione is (CH3)3CCOCH2COC(CH3)3 . Its molecular weight is 184.28 . The SMILES string is CC©©C(=O)CC(=O)C©©C .Chemical Reactions Analysis
2,2,6,6-tetramethylheptane-3,5-dione is used in the synthesis of α-aryl-β-diketones . It also plays a role in the synthesis of dicyanamidobenzene-bridge diruthenium complex .Physical And Chemical Properties Analysis
2,2,6,6-tetramethylheptane-3,5-dione is a liquid at room temperature . It has a refractive index of 1.459 (lit.) . Its boiling point is 72-73 °C/6 mmHg (lit.) , and its density is 0.883 g/mL at 25 °C (lit.) .科学的研究の応用
Application in Synthesis of α-aryl-β-diketones
Specific Scientific Field
Organic Chemistry
Summary of the Application
“Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is used in the synthesis of α-aryl-β-diketones . These compounds are important because they can be used as intermediates in the synthesis of various organic compounds.
Methods of Application or Experimental Procedures
The exact procedures can vary depending on the specific α-aryl-β-diketone being synthesized. Generally, the process involves reacting “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” with an appropriate aryl compound under suitable conditions.
Results or Outcomes
The outcome of the reaction is the formation of the desired α-aryl-β-diketone . The yield and purity of the product can depend on various factors, including the specific reactants and conditions used.
Application in Synthesis of Dicyanamidobenzene-Bridge Diruthenium Complex
Specific Scientific Field
Inorganic Chemistry
Summary of the Application
“Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is used in the synthesis of a dicyanamidobenzene-bridge diruthenium complex . This complex has potential applications in areas such as catalysis and materials science.
Methods of Application or Experimental Procedures
The synthesis involves reacting “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” with a ruthenium compound and a dicyanamidobenzene compound under suitable conditions.
Results or Outcomes
The result of the reaction is the formation of the desired dicyanamidobenzene-bridge diruthenium complex . The yield and properties of the complex can depend on various factors, including the specific reactants and conditions used.
Application in Synthesis of Orange-Emitting Iridium (III) Complex
Specific Scientific Field
Materials Science
Summary of the Application
“Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is used in the synthesis of an orange-emitting iridium (III) complex . This complex has potential applications in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs).
Methods of Application or Experimental Procedures
The synthesis involves reacting “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” with an iridium compound under suitable conditions. The exact procedures can vary depending on the specific iridium (III) complex being synthesized.
Results or Outcomes
The result of the reaction is the formation of the desired orange-emitting iridium (III) complex . The yield and properties of the complex can depend on various factors, including the specific reactants and conditions used.
Application as a Ligand for Metal Catalysts
Specific Scientific Field
Catalysis
Summary of the Application
“Samarium;2,2,6,6-tetramethylheptane-3,5-dione” can act as a ligand for metal catalysts . In this role, it can enhance the activity and selectivity of the catalyst in various chemical reactions.
Methods of Application or Experimental Procedures
The use of “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” as a ligand involves combining it with a suitable metal compound to form a catalyst complex. The exact procedures can vary depending on the specific catalyst and reaction being studied.
Results or Outcomes
The outcome is the formation of a catalyst complex that can facilitate various chemical reactions . The effectiveness of the catalyst can depend on various factors, including the specific metal and ligand used, as well as the reaction conditions.
Application in Synthesis of Stable Complexes with Lanthanide Ions
Summary of the Application
“Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is used in the synthesis of stable complexes with lanthanide ions . These complexes have potential applications in areas such as catalysis and materials science.
Methods of Application or Experimental Procedures
The synthesis involves reacting “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” with a lanthanide compound under suitable conditions.
Results or Outcomes
The result of the reaction is the formation of the desired lanthanide complex . The yield and properties of the complex can depend on various factors, including the specific reactants and conditions used.
Safety And Hazards
特性
IUPAC Name |
samarium;2,2,6,6-tetramethylheptane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Sm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENBVBUUVJZFFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Sm] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O6Sm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium;2,2,6,6-tetramethylheptane-3,5-dione | |
CAS RN |
15492-50-9 |
Source


|
| Record name | NSC177673 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

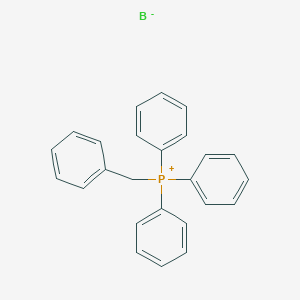
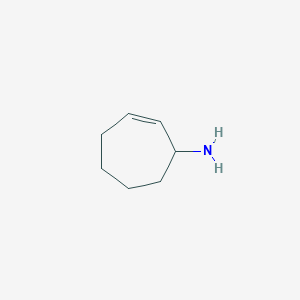
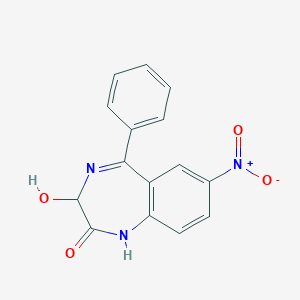
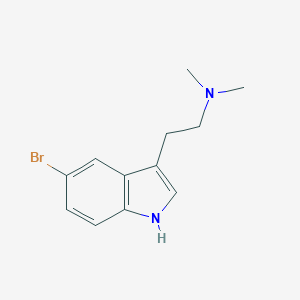
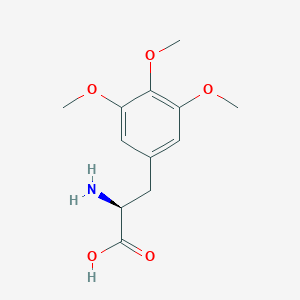
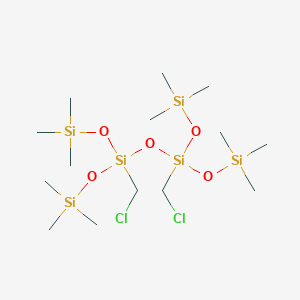
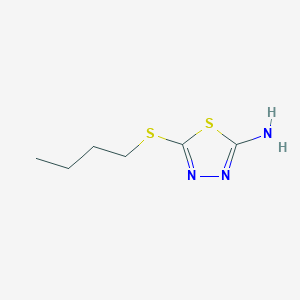

![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)
